![molecular formula C14H21N B3015210 [1-(4-tert-butylphenyl)cyclopropyl]methanamine CAS No. 211315-08-1](/img/structure/B3015210.png)
[1-(4-tert-butylphenyl)cyclopropyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-tert-butylphenyl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C14H21N and a molecular weight of 203.33 g/mol . It is characterized by a cyclopropyl group attached to a methanamine moiety, with a tert-butylphenyl substituent on the cyclopropyl ring. This compound is used in various scientific research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-tert-butylphenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of 4-tert-butylbenzyl chloride with cyclopropylmagnesium bromide to form the cyclopropyl derivative, which is then treated with ammonia or an amine source to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(4-tert-butylphenyl)cyclopropyl]methanamine can undergo oxidation reactions, typically forming corresponding oxides or hydroxylated derivatives.
Reduction: This compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, where the amine group can be replaced or modified by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated or oxide derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted amine compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(4-tert-butylphenyl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: This compound is used in biological research to study the effects of cyclopropyl-containing amines on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the design of novel pharmaceuticals.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of [1-(4-tert-butylphenyl)cyclopropyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in molecular structures, affecting the binding and activity of the compound. The tert-butylphenyl group provides hydrophobic interactions, enhancing the compound’s affinity for certain targets .
Comparación Con Compuestos Similares
[1-(4-tert-butylphenyl)cyclopropyl]methanol: Similar structure but with a hydroxyl group instead of an amine.
[1-(4-tert-butylphenyl)cyclopropyl]acetic acid: Contains a carboxylic acid group instead of an amine.
[1-(4-tert-butylphenyl)cyclopropyl]methylamine: Similar structure with a methyl group attached to the amine.
Uniqueness: The uniqueness of [1-(4-tert-butylphenyl)cyclopropyl]methanamine lies in its combination of a cyclopropyl ring and a tert-butylphenyl group, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
[1-(4-tert-butylphenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-13(2,3)11-4-6-12(7-5-11)14(10-15)8-9-14/h4-7H,8-10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGRBWSFTNYOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
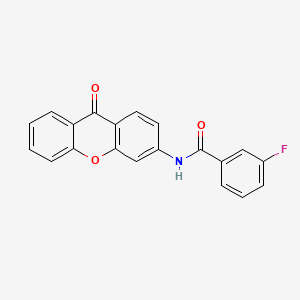
![(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3015129.png)
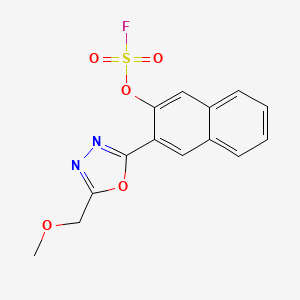
![2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B3015132.png)
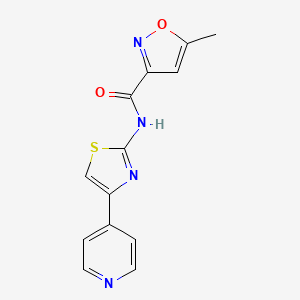
![8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B3015135.png)
![6-(4-BROMOPHENYL)-2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B3015138.png)
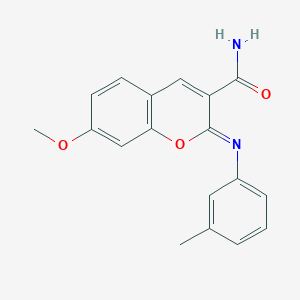
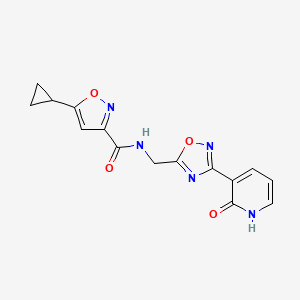
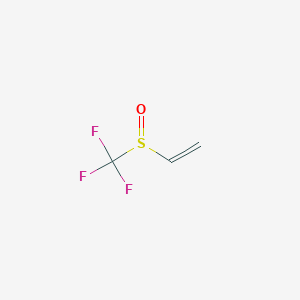
![Spiro[2.3]hexan-5-ylmethanamine hydrochloride](/img/structure/B3015144.png)
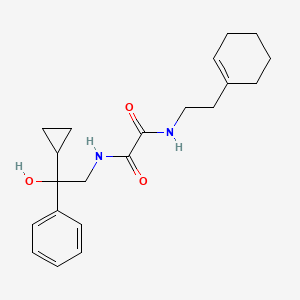
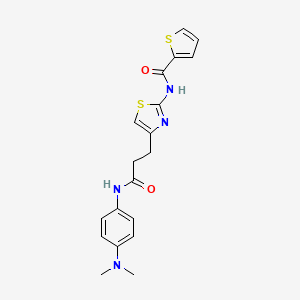
![N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015147.png)
